

A Comparative Guide to Francium's Hyperfine Structure Measurements

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Compound of Interest

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This guide provides a comprehensive cross-verification of experimental and theoretical determinations of the hyperfine structure of **francium** (Fr), the heaviest alkali element. Due to its simple atomic structure and large nuclear charge, **francium** is a critical element for testing atomic theory and fundamental physics, including studies of parity non-conservation. This document summarizes the available quantitative data, details the primary experimental methodologies, and presents a logical workflow for these measurements.

Data Presentation: Hyperfine Structure Constants

The interaction between the nuclear magnetic dipole moment and the magnetic field produced by the electrons, and the interaction between the nuclear electric quadrupole moment and the electric field gradient of the electron charge distribution, lead to a splitting of the atomic energy levels known as hyperfine structure. This splitting is characterized by the magnetic dipole constant (A) and the electric quadrupole constant (B). The following tables present a compilation of experimentally measured and theoretically calculated hyperfine structure constants for various isotopes and atomic states of **francium**.

Table 1: Experimental Hyperfine Structure Constants of **Francium** Isotopes

Isotope	Atomic State	Method	A (MHz)	B (MHz)	Reference
208Fr	7s $^2S_{1/2}$	Collinear Laser Spectroscopy	8567.2 (1.2)	-	Coc et al. (1987)
208Fr	7p $^2P_{1/2}$	Collinear Laser Spectroscopy	1024.4 (1.2)	-	Grossman et al. (1999)[1]
209Fr	7s $^2S_{1/2}$	Collinear Laser Spectroscopy	8728.1 (1.2)	-	Coc et al. (1987)
209Fr	7p $^2P_{1/2}$	Collinear Laser Spectroscopy	1045.2 (1.2)	-	Grossman et al. (1999)[1]
210Fr	7s $^2S_{1/2}$	Magneto- Optical Trap	7808.3 (0.4)	-	Simsarian et al. (1998)
210Fr	7p $^2P_{1/2}$	Magneto- Optical Trap	933.2 (0.9)	-	Grossman et al. (1999)[1]
210Fr	7d $^2D_{3/2}$	Optical Double Resonance	11.1 (2.7)	0 (assumed)	Gwinner et al. (2000)[2]
210Fr	7d $^2D_{5/2}$	Optical Double Resonance	-7.8 (0.2)	-64 (20)	Gwinner et al. (2000)[2]
211Fr	7s $^2S_{1/2}$	Collinear Laser Spectroscopy	9037.2 (1.2)	-	Coc et al. (1987)
211Fr	7p $^2P_{1/2}$	Collinear Laser Spectroscopy	1083.1 (0.9)	-	Grossman et al. (1999)[1]

212Fr	7s $^2S_{1/2}$	Collinear Laser Spectroscopy	7464.3 (1.2)	-	Coc et al. (1987)
212Fr	7p $^2P_{1/2}$	Collinear Laser Spectroscopy	893.2 (1.2)	-	Grossman et al. (1999)[1]
213Fr	7s $^2S_{1/2}$	Collinear Laser Spectroscopy	9179.8 (1.2)	-	Coc et al. (1987)
221Fr	7s $^2S_{1/2}$	Collinear Resonance Ionization Spectroscopy	9619.9 (0.6)	-	Tandecki et al. (2014)[3] [4]
221Fr	7p $^2P_{1/2}$	Collinear Laser Spectroscopy	1152.1 (1.2)	-	Arnold et al. (1987)

Table 2: Theoretical Hyperfine Structure Constants of **Francium** (^{211}Fr)

Atomic State	Method	A (MHz)	B (MHz)	Reference
7s $^2S_{1/2}$	DHF + MBPT	9080	-	Konovalova et al. (2018)[5][6][7][8] [9]
7s $^2S_{1/2}$	Relativistic CC	9030	-	Safronova et al. (1999)
7p $^2P_{1/2}$	DHF + MBPT	1080	-	Konovalova et al. (2018)[5][6][7][8] [9]
7p $^2P_{1/2}$	Relativistic CC	1077	-	Safronova et al. (1999)
7p $^2P_{3/2}$	Relativistic CC	141.5	86.8	Safronova et al. (1999)
6d $^2D_{3/2}$	Relativistic CC	47.9	129.4	Safronova et al. (1999)
6d $^2D_{5/2}$	Relativistic CC	-31.3	180.2	Safronova et al. (1999)

DHF + MBPT: Dirac-Hartree-Fock plus Many-Body Perturbation Theory Relativistic CC:
Relativistic Coupled-Cluster Theory

Experimental Protocols

The measurement of **francium**'s hyperfine structure is challenging due to its radioactivity and the small quantities of atoms available. Two primary experimental techniques have been successfully employed: Magneto-Optical Trapping (MOT) and Collinear Resonance Ionization Spectroscopy (CRIS).

Magneto-Optical Trap (MOT) Spectroscopy

The MOT technique allows for the cooling and trapping of neutral atoms, providing a dense, cold, and localized sample ideal for high-precision spectroscopy.

Methodology:

- **Francium** Production and Neutralization: **Francium** isotopes are typically produced at facilities like ISOLDE at CERN by bombarding a uranium carbide target with high-energy protons. The produced **francium** ions are then mass-separated and directed towards the experimental setup. Before trapping, the **francium** ions are neutralized by passing them through a heated yttrium or rubidium foil.[\[10\]](#)[\[11\]](#)
- Trapping and Cooling: The neutralized **francium** atoms are then captured and cooled in a magneto-optical trap. This involves a combination of a quadrupole magnetic field and six intersecting, red-detuned laser beams. The laser frequency is tuned to be slightly below a strong atomic transition (the D2 line at 718 nm for **francium**), causing the atoms to experience a velocity-dependent force that cools and confines them to the center of the trap. A second "repumper" laser is used to prevent the atoms from falling into a dark hyperfine state.
- Hyperfine Structure Measurement: Once a stable cloud of trapped **francium** atoms is achieved, their hyperfine structure can be probed using various spectroscopic techniques. One common method is laser-induced fluorescence, where a tunable probe laser excites the atoms to a specific excited state. The subsequent fluorescence is detected by a photomultiplier tube as the probe laser frequency is scanned across the hyperfine levels. The frequency separation of the fluorescence peaks directly corresponds to the hyperfine splitting of the excited state.[\[12\]](#) For higher-lying states, optical double-resonance spectroscopy can be employed, where one laser excites the atoms to an intermediate state, and a second laser probes the transition to the final state.[\[2\]](#)

Collinear Resonance Ionization Spectroscopy (CRIS)

The CRIS technique combines the high resolution of collinear laser spectroscopy with the high efficiency of resonance ionization detection, making it particularly suitable for studying rare, radioactive isotopes.[\[13\]](#)

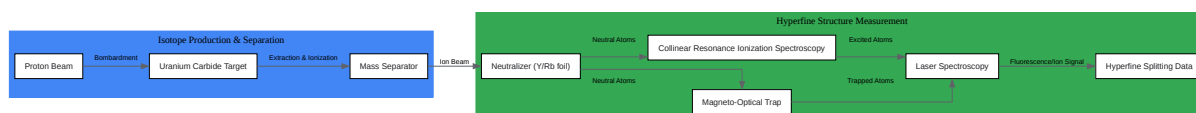
Methodology:

- Ion Beam Production and Neutralization: Similar to the MOT experiments, **francium** isotopes are produced and mass-separated at facilities like ISOLDE. The resulting ion beam, with a

typical energy of 30-60 keV, is then directed into the CRIS beamline. The ions are neutralized by passing them through a charge-exchange cell containing an alkali vapor, such as potassium or rubidium.[14]

- **Collinear Laser Excitation:** The fast-moving neutral **francium** atoms are then overlapped with a collinear laser beam. The high velocity of the atomic beam leads to a significant reduction in the Doppler broadening of the spectral lines, enabling high-resolution measurements. A tunable laser system is used to excite the atoms in a stepwise manner to a high-lying autoionizing state.
- **Resonance Ionization and Detection:** Once the atoms are in the autoionizing state, they spontaneously decay into an ion and an electron. The resulting ions are then deflected by an electric field and counted by a detector. By scanning the frequency of the excitation laser and recording the ion count rate, a spectrum of the hyperfine structure is obtained. The high efficiency of ion detection makes this method extremely sensitive.

Mandatory Visualization



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Caption: Experimental workflow for **francium** hyperfine structure measurement.

This guide provides a foundational overview for researchers interested in the hyperfine structure of **francium**. The presented data and methodologies highlight the precision achieved in both experimental and theoretical investigations, paving the way for further exploration of fundamental physics with this unique element.

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